molecular formula C13H18N2O4 B13396722 Cbz-beta-N,N-dimethylamino-L-Ala

Cbz-beta-N,N-dimethylamino-L-Ala

Cat. No.: B13396722
M. Wt: 266.29 g/mol
InChI Key: VSFAUTHXTNQGIE-NSHDSACASA-N
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Description

Cbz-β-N,N-Dimethylamino-L-Ala (carbobenzyloxy-β-N,N-dimethylamino-L-alanine) is a protected amino acid derivative featuring a carbobenzyloxy (Cbz) group on the α-amino position and a dimethylamino (-N(CH₃)₂) substituent at the β-carbon (side chain). This compound is primarily utilized in peptide synthesis to introduce tertiary amine functionality into peptide backbones, enabling modifications for enhanced solubility, targeted interactions, or further functionalization. The Cbz group, a classic protecting group in organic synthesis, is stable under basic and nucleophilic conditions but can be removed via catalytic hydrogenation or HBr/acetic acid treatment.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1

InChI Key

VSFAUTHXTNQGIE-NSHDSACASA-N

Isomeric SMILES

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-N,N-dimethylamino-L-Ala typically involves the protection of the amino group of L-alanine with a Cbz group. This is achieved by reacting L-alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-N,N-dimethylamino-L-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

Cbz-beta-N,N-dimethylamino-L-Ala is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Cbz-beta-N,N-dimethylamino-L-Ala involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The dimethylamino group at the beta position can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency: Cbz-β-N,N-Dimethylamino-L-Ala can be synthesized using standard peptide coupling reagents (e.g., EDC/HOBt in DMF), with yields comparable to Boc-protected analogs.

Stability : The Cbz group remains intact during basic or nucleophilic reactions but is incompatible with hydrogenation-sensitive functionalities.

Biomedical Relevance: The dimethylamino group’s pH-dependent charge enhances peptide solubility in physiological environments, making it valuable for designing cell-penetrating peptides or drug delivery systems.

Biological Activity

Cbz-beta-N,N-dimethylamino-L-Ala, also known as benzyloxycarbonyl-beta-N,N-dimethylaminoalanine, is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) protecting group and a dimethylamino group. Understanding its biological activity is crucial for applications in drug design and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N2O4\text{C}_{11}\text{H}_{15}\text{N}_{2}\text{O}_{4}

This structure includes:

  • A benzyloxycarbonyl group that enhances the compound's stability and solubility.
  • A dimethylamino group that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key aspects:

  • Enzyme Inhibition : Studies indicate that compounds with similar structures can act as inhibitors of specific enzymes, such as N-acylethanolamine acid amidase (NAAA). The inhibitory potency often correlates with structural features like the presence of a β-lactone ring or specific substituents .
  • Antimicrobial Properties : Amino acid derivatives have been explored for their antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .
  • Stability and Solubility : The stability of this compound in biological systems is critical for its efficacy. Research has indicated that the presence of protective groups like Cbz can enhance stability against enzymatic hydrolysis, which is a common issue for many bioactive compounds .

Enzyme Inhibition Studies

A study investigating various carbamate derivatives, including those related to this compound, highlighted their inhibitory effects on NAAA. The half-maximal inhibitory concentration (IC50) values were determined, showing that structural modifications significantly impact biological activity.

CompoundIC50 (µM)BSA Stability (min)
This compoundTBDTBD
Carbamate A9020
Carbamate B5030

Note: TBD = To Be Determined based on specific studies.

Antimicrobial Activity

In vitro studies have demonstrated that amino acid conjugates exhibit varying degrees of antibacterial activity. For example, quercetin-amino acid conjugates showed enhanced intestinal permeability and stability compared to their parent compounds, indicating a potential pathway for improving bioavailability and efficacy against pathogens .

Case Studies

  • Antibiotic Resistance : A case study explored the effectiveness of amino acid derivatives in combating methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound were synthesized and tested, revealing promising results in inhibiting bacterial growth.
  • Biofilm Disruption : Another study focused on the ability of modified amino acids to disrupt biofilms formed by pathogenic bacteria. The findings suggested that such compounds could serve as adjuncts to existing antibiotics, enhancing treatment efficacy against biofilm-associated infections .

Q & A

Basic: What are the standard protocols for synthesizing Cbz-beta-N,N-dimethylamino-L-Ala, and how can purity be ensured?

Answer:
The synthesis typically involves sequential protection and functionalization steps. First, the amino group of L-Ala is protected using a carbobenzyloxy (Cbz) group via reaction with benzyl chloroformate under alkaline conditions. The beta-position is then dimethylaminated using a reductive alkylation strategy, often employing formaldehyde and a reducing agent like sodium cyanoborohydride. Purification is critical; reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended for isolating the compound. Purity (>97%) should be confirmed via HPLC (retention time comparison) and NMR (integration of characteristic peaks, e.g., Cbz aromatic protons at ~7.3 ppm) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and substitution patterns (e.g., dimethylamino methyl protons at ~2.2–2.5 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ expected at m/z 323.17).
  • HPLC : Retention time consistency against a reference standard.
    Conflicting data (e.g., discrepancies in NMR integration or unexpected MS adducts) should prompt re-isolation, solvent purity checks, and cross-validation with alternative methods (e.g., IR for functional groups) .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:
Yield optimization requires systematic parameter testing:

  • Temperature : Dimethylamination proceeds efficiently at 25–40°C; higher temperatures risk side reactions.
  • Catalyst : Use of Lewis acids (e.g., ZnCl2_2) can enhance reductive alkylation efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to prevent hydrolysis.
    Design a factorial experiment (e.g., varying pH, temperature, and reagent ratios) and analyze results via ANOVA to identify significant variables. Monitor intermediates by TLC or inline IR spectroscopy .

Advanced: What strategies are recommended for incorporating this compound into peptide chains without side reactions?

Answer:
To avoid undesired deprotection or racemization:

  • Coupling reagents : Use HATU or DIC/HOBt for mild activation.
  • Orthogonal protection : Pair Cbz with acid-labile groups (e.g., tert-butyl) for selective deprotection.
  • Solvent system : Perform couplings in DCM/DMF mixtures to balance solubility and reactivity.
    Monitor coupling efficiency via Kaiser test or MALDI-TOF MS. Post-synthesis, purify peptides via preparative HPLC and confirm sequence integrity by Edman degradation or LC-MS/MS .

Advanced: How does the dimethylamino group influence the compound’s stability in different solvents, and how can degradation be mitigated?

Answer:
The dimethylamino group increases susceptibility to oxidation and hydrolysis. Stability studies show:

  • Aqueous solutions : Degradation occurs above pH 7; store at pH 4–6 (acetate buffer) under inert gas.
  • Organic solvents : Stable in anhydrous DMSO or DMF for ≤72 hours at −20°C.
    Use radical scavengers (e.g., BHT) in long-term storage and characterize degradation products via LC-MS to identify pathways (e.g., N-oxide formation) .

Data Contradiction Analysis: When NMR and mass spectrometry data conflict regarding the structure of this compound, what steps should be taken to resolve discrepancies?

Answer:

Repeat analyses : Ensure sample integrity and instrument calibration.

Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments.

Isotopic labeling : Synthesize a 13^{13}C-labeled analog to confirm MS fragmentation patterns.

Theoretical modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts.
Document contradictions transparently in publications, noting limitations of each method .

Basic: What are the critical parameters for assessing the enantiomeric purity of this compound?

Answer:
Enantiomeric purity is assessed via:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.
  • Optical rotation : Compare [α]D_D values to literature data (e.g., [α]D_D = +15° for L-configuration).
  • Marfey’s reagent : Derivatize with FDAA and analyze by HPLC to resolve diastereomers .

Advanced: How can computational methods aid in predicting the reactivity of this compound in peptide synthesis?

Answer:
Molecular dynamics (MD) simulations can model:

  • Steric effects : Predict accessibility of the amino group during coupling.
  • Solvent interactions : Estimate solvation energy in DMF vs. DCM.
  • Transition states : Density Functional Theory (DFT) calculations identify energy barriers for racemization.
    Validate predictions with experimental kinetic studies (e.g., monitoring racemization via circular dichroism) .

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